

Performance comparison of Ruthenium vs. Iron catalysts for asymmetric transfer hydrogenation

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A Comparative Guide to Ruthenium and Iron Catalysts for Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantioenriched alcohols and amines is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, fine chemical, and fragrance industries. For decades, ruthenium-based catalysts, particularly the well-known Noyori-type catalysts, have been the gold standard for this transformation, lauded for their high efficiency and excellent enantioselectivity.[1] However, the high cost and toxicity associated with this precious metal have spurred the development of more sustainable alternatives. Iron, being earth-abundant, inexpensive, and biocompatible, has emerged as a promising candidate, with significant strides made in developing iron-based catalysts for ATH in recent years.[2]

This guide provides an objective, data-driven comparison of the performance of ruthenium and iron catalysts for the asymmetric transfer hydrogenation of ketones. We will delve into their catalytic activity, enantioselectivity, and substrate scope, supported by quantitative data from the literature. Detailed experimental protocols for representative catalytic systems are also provided to aid researchers in their practical applications.

Performance Comparison: Ruthenium vs. Iron Catalysts

The catalytic performance of ruthenium and iron complexes in the ATH of various ketones is summarized in the tables below. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, ligand systems, and catalyst precursors across different studies. However, the data presented here for the benchmark substrate, acetophenone, and other substituted ketones, provides valuable insights into the relative strengths and weaknesses of each catalytic system.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

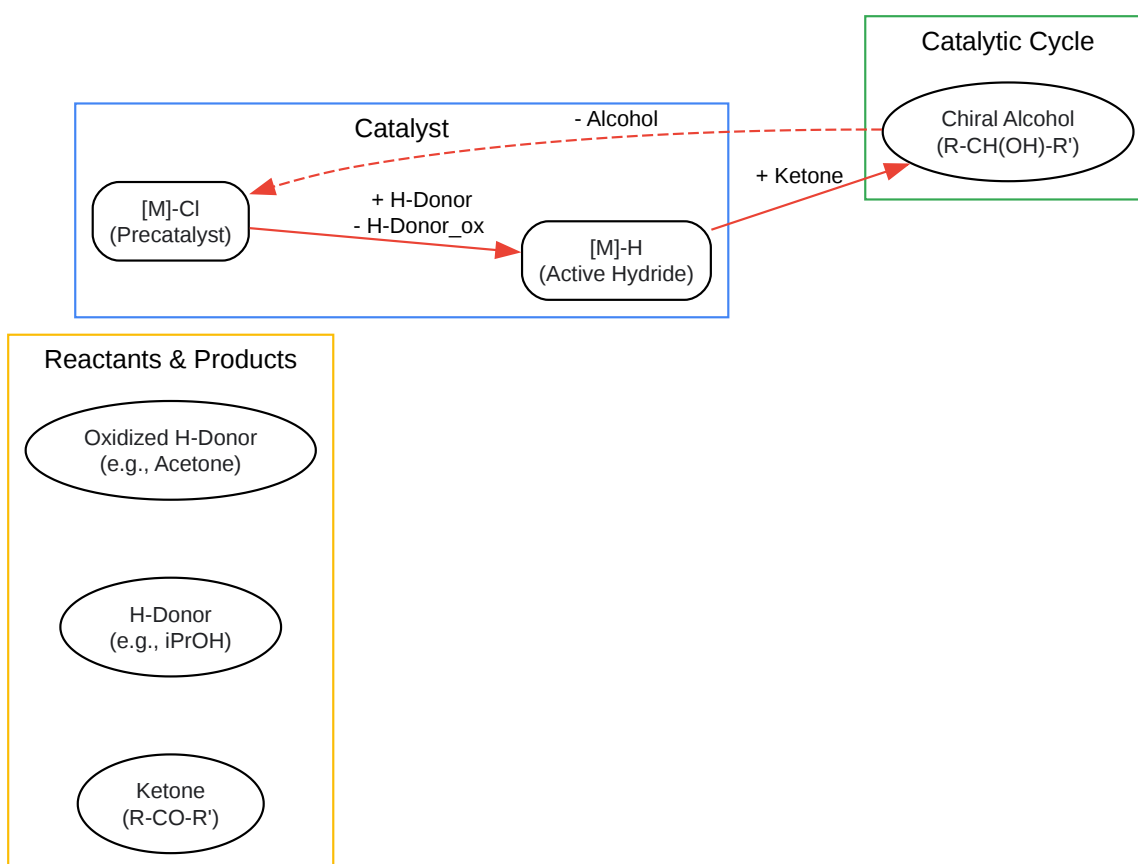
Catalyst Type	Catalyst	Substrate/Catalyst Ratio	Temp. (°C)	Time (h)	Conversion (%)	ee (%)	TON	TOF (h ⁻¹)	Reference
Ruthenium	RuCl ₂ ·2DMSO INVALID LINK	200:1	28	0.25	>99	97 (S)	200	800	[3]
Ruthenium	Azarut henacyle 22c	1000:1	RT	-	-	-	-	up to 190	[4]
Iron	trans-[Fe(CO) ₂ (Br)(PNNP)] [BPh ₄]	1485:1	28	1	~88	-	~1307	~1307	
Iron	(S,S)-trans-[FeCl(CO)(PNNP)] [BPh ₄]	-	-	-	-	-	-	-	[5]

Table 2: Asymmetric Transfer Hydrogenation of Various Ketones

Catalyst Type	Catalyst	Substrate	Substrate/Catalyst Ratio	Temp. (°C)	Time (h)	Conversion (%)	ee (%)	TON	TOF (h ⁻¹)	Reference
Ruthenium	RuCl ₂ -INVALID-LINK-	1-Tetralone	200:1	25	16	95	97	190	11.9	[3]
Ruthenium	RuCl ₂ -INVALID-LINK-	4-Chromone	1000:1	60	15	quant.	97 (S)	1000	66.7	[6]
Iron	Fe(0) Nanoparticles with chiral PNNP-type ligand	1-Acetonaphthone	-	-	-	-	70	-	-	[7]
Iron	Knölker-type Fe catalyst	Various Ketones	-	-	-	-	up to 70	-	-	[8]

Mechanistic Overview

The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by both ruthenium and iron complexes involves a metal-ligand bifunctional pathway. The catalyst facilitates the transfer of a hydride and a proton from a hydrogen donor, typically isopropanol or formic acid, to the carbonyl group of the substrate.



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